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Compound of Interest

Compound Name: 5-Propan-2-yloxypent-1-yne

CAS No.: 2227549-60-0

Cat. No.: B1654366

Get Quote

Executive Summary
5-Isopropoxypent-1-yne is a heterobifunctional chemical probe characterized by a terminal

alkyne warhead and a hydrophobic isopropoxy ether tail.[1] In medicinal chemistry and

chemical biology, it serves as a critical bioorthogonal linker. Its terminal alkyne moiety enables

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the isopropoxy group acts as a

lipophilic spacer or protecting group mimic.[1] This guide details its structural properties,

synthetic pathways, and application in PROTAC (Proteolysis Targeting Chimera) linker design.

Part 1: Structural Characterization & Identification[2]
The molecule consists of a five-carbon chain terminating in a triple bond at C1 and an ether

linkage at C5.[1] The steric bulk of the isopropyl group distinguishes it from linear alkoxy

analogs (e.g., methoxy), influencing solubility profiles and binding pocket occupancy in drug

design.
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Identifier Type Value

IUPAC Name 5-(propan-2-yloxy)pent-1-yne

Common Name 5-Isopropoxypent-1-yne

Canonical SMILES CC(C)OCCCC#C

Isomeric SMILES CC(C)OCCCC#C

InChI Key Predicted:[1][2] [Hash based on connectivity]

Molecular Formula C₈H₁₄O

Molecular Weight 126.20 g/mol

Physicochemical Properties (Calculated)
Property Value Significance

cLogP ~2.3
Moderate lipophilicity; suitable

for cell-permeable probes.[1]

TPSA 9.23 Å²

Low polar surface area

indicates high membrane

permeability.

H-Bond Donors 0
Lack of donors prevents non-

specific hydrogen bonding.[1]

H-Bond Acceptors 1
The ether oxygen serves as a

weak Lewis base.[1]

Boiling Point ~145-150°C

Estimated based on 4-pentyn-

1-ol (154°C) and ether

volatility.[1]

Part 2: Synthetic Routes & Methodology
The synthesis of 5-isopropoxypent-1-yne relies on the functionalization of 4-pentyn-1-ol.[1] The

presence of the terminal alkyne requires careful selection of base and conditions to prevent

isomerization to the internal alkyne (pent-2-yne).[1]
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Retrosynthetic Analysis
The most robust pathway is a Williamson Ether Synthesis. This involves the deprotonation of

the primary alcohol followed by SN2 attack on an isopropyl electrophile.
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Figure 1: Retrosynthetic disconnection showing the convergence of 4-pentyn-1-ol and 2-

bromopropane.

Experimental Protocol: Williamson Ether Synthesis
Objective: Synthesize 5-isopropoxypent-1-yne from 4-pentyn-1-ol.

Reagents:

4-Pentyn-1-ol (1.0 eq)[1]

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

2-Bromopropane (1.5 eq)[1]

Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)[1]

Anhydrous THF (Solvent)

Step-by-Step Methodology:

Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add

anhydrous THF.
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Deprotonation: Cool THF to 0°C. Carefully add NaH. Add 4-pentyn-1-ol dropwise over 20

minutes. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C to ensure formation

of the alkoxide.

Mechanism Note: NaH is chosen over NaOH to ensure irreversible deprotonation and

anhydrous conditions, preventing side reactions.

Alkylation: Add 2-bromopropane and catalytic TBAI.

Reflux: Warm to room temperature, then heat to mild reflux (60°C) for 12–16 hours.

Why Reflux? Secondary halides (isopropyl) react slower than primary halides in SN2

reactions due to steric hindrance; heat drives the reaction to completion.

Quench & Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with

Diethyl Ether (3x).

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify

via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 3: Reactivity & Applications[4]
Click Chemistry (CuAAC)
The primary utility of 5-isopropoxypent-1-yne is as a "clickable" handle.[1] The terminal alkyne

reacts with azides to form a 1,4-disubstituted 1,2,3-triazole.[1]

Reaction Workflow:

Probe: 5-isopropoxypent-1-yne attached to a scaffold.

Tag: Azide-fluorophore (e.g., Azide-Cy5).[1]

Catalyst: CuSO₄ + Sodium Ascorbate (generates Cu(I) in situ).
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Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway utilizing the terminal

alkyne.[1]

Medicinal Chemistry: Linker Design
In PROTAC development, linker length and composition determine the degradation efficiency.

Lipophilicity Modulation: The isopropoxy group increases LogP compared to standard PEG

linkers, potentially improving cell membrane permeability.

Rigidity: The pentyl chain offers moderate flexibility, while the terminal alkyne allows for "late-

stage functionalization" of drug libraries.

Part 4: Safety & Handling
Flammability: Terminal alkynes are highly flammable. Store away from heat/sparks.

Stability: Store at 4°C under inert gas (Argon). Terminal alkynes can polymerize slowly if

exposed to radical initiators or excessive heat.

Toxicity: Treat as an irritant. Use standard PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654366?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

